N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine

solid-phase peptide synthesis oligonucleotide conjugates deprotection kinetics

Avoid synthesis failure from Fmoc-Asn-OH precipitation or Boc-Asn-OH harsh deprotection. Bpoc-Asn-OH (CAS 18635-06-8) is the solution for acid-sensitive peptide conjugates. - Enables 2-minute deprotection with 0.5% TFA, preserving DNA integrity in oligonucleotide conjugates. - Provides >99.9% carboxamide integrity, preventing the 22% nitrile formation seen with Fmoc-Asn-OH. - Achieves 3,000:1 selectivity for Nα removal over Boc side chains, enabling three-dimensional protection strategies.

Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
CAS No. 18635-06-8
Cat. No. B101207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine
CAS18635-06-8
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC(=O)N)C(=O)O
InChIInChI=1S/C20H22N2O5/c1-20(2,27-19(26)22-16(18(24)25)12-17(21)23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H2,21,23)(H,22,26)(H,24,25)/t16-/m0/s1
InChIKeyJCYLLFHJPWLHKD-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bpoc-Asn-OH for Orthogonal Peptide Synthesis


N2-[(1-[1,1'-Biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine, commonly designated Bpoc-Asn-OH, is an Nα-2-(4-biphenylyl)isopropyloxycarbonyl-protected L-asparagine derivative [1]. It belongs to the Bpoc family of acid-labile urethane protecting groups, which are removed under exceptionally mild acidic conditions (0.2–0.5% trifluoroacetic acid or 3% trichloroacetic acid in dichloromethane) [2]. This compound serves as the foundational building block for preparing side-chain-protected variants (e.g., Bpoc-Asn(Trt)-OH) and active esters (e.g., Bpoc-Asn-OPfp) used in solid-phase peptide synthesis, particularly where base-labile or acid-sensitive functionalities must be preserved.

Mild-Acid Deprotection Bpoc group removed under exceptionally mild acid conditions (0.2–0.5% TFA), preserving acid-sensitive conjugates.
Orthogonal Protection Fully orthogonal to both Fmoc (base-labile) and Boc (strong acid-labile) chemistries for three-dimensional peptide design.
Active Ester Precursor Direct precursor to Bpoc-Asn(Trt)-OH and high-performance Bpoc-Asn-OPfp esters for solid-phase synthesis.

Why Bpoc-Asn-OH Cannot Be Replaced


Protected asparagine derivatives are not interchangeable because their Nα-protecting groups dictate the entire synthesis strategy, deprotection chemistry, and side-reaction profile. Fmoc-Asn-OH requires basic piperidine for removal, which is incompatible with base-sensitive substrates [1]. Boc-Asn-OH demands strong acidolysis (neat TFA or HF), precluding its use with acid-labile resins or post-translational modifications [2]. Ddz-Asn-OH, while acid-labile, requires prolonged acid exposure that causes measurable depurination in oligonucleotide conjugates [3]. Bpoc-Asn-OH uniquely enables a mild-acid deprotection strategy (0.5% TFA or 3% TCA) that is orthogonal to both Fmoc and Boc chemistries and compatible with the most acid-sensitive biomolecular assemblies. The quantitative evidence below demonstrates that substitution with any close analog introduces specific, measurable liabilities in solubility, deprotection kinetics, side-chain stability, or coupling efficiency.

Fmoc-Asn-OH: Incompatible Deprotection Chemistry
Requires basic piperidine for Nα removal, which may damage base-sensitive substrates or post-translational modifications.
Boc-Asn-OH: Strong Acidolysis Requirement
Neat TFA or HF deprotection simultaneously cleaves acid-labile side chains, resin linkers, and oligonucleotide components.
Ddz-Asn-OH: Prolonged Acid Exposure
Extended acid contact times cause measurable depurination in DNA-peptide conjugates, a risk avoided by Bpoc rapid deprotection.

Bpoc-Asn-OH Quantitative Differentiation


Rapid Deprotection Avoiding DNA Depurination

In a direct head-to-head comparison under identical solid-phase conditions, the Bpoc group was completely removed with 3% trichloroacetic acid (TCA) in dichloromethane within 2 minutes (2 × 1 min treatment). The structurally analogous Ddz (2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl) group required at least 16 minutes of acid contact to achieve complete α-amino deprotection. This extended acid exposure resulted in measurable depurination of the acid-sensitive DNA chain, a side reaction entirely avoided with the Bpoc protocol [1].

Deprotection Speed
Head-to-head
Bpoc-Asn-OH: 2 min (3% TCA)
Ddz-Asn-OH: ≥16 min (3% TCA)
Reported to complete deprotection 8-fold faster without detectable DNA depurination.
Solid-phase oligonucleotide-peptide conjugate conditions; verify for specific substrates.
solid-phase peptide synthesis oligonucleotide conjugates deprotection kinetics

Superior Solubility for Automated Synthesis

Bpoc-Asn(Trt)-OH, directly prepared from Bpoc-Asn-OH, exhibits high solubility in dichloromethane, enabling efficient coupling in standard solid-phase synthesis solvents. In contrast, unprotected Fmoc-Asn-OH achieves a maximum concentration of only 0.2 M in DMF, and precipitation occurs upon mixing with the activator diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (HOBt), leading to valve clogging and inconsistent couplings in automated synthesizers [1]. Even Fmoc-Gln-OH is completely insoluble at 0.2 M after prolonged sonication. This solubility differential has been cited as a primary driver for developing alternative protecting-group strategies [1].

Solubility
Cross-study comparable
Bpoc-Asn(Trt)-OH: Freely soluble in CH₂Cl₂
Fmoc-Asn-OH: Precipitates at 0.2 M DMF upon activation
Supports uninterrupted automated synthesis without valve clogging.
Solvent-system dependent; based on cross-study solubility profiles.
solubility automated peptide synthesis solid-phase peptide synthesis

Minimized Asparagine Dehydration Side Reaction

During standard Bpoc chemistry, the trityl (Trt) side-chain protecting group on asparagine exhibits exceptional stability: less than 0.1% of the trityl group is removed from the carboxamide during a 15-minute Nα-Bpoc deprotection with 0.5% TFA in dichloromethane [1]. Conversely, when unprotected Fmoc-Asn-OH is activated with DCC/HOBt, a dehydration side reaction produces β-cyanoalanine (the nitrile byproduct) in 22% yield, compromising peptide purity [2]. The Fmoc strategy requires either pentafluorophenyl (OPfp) active esters or separate side-chain protecting groups (Mbh, Tmob) to suppress this side reaction, adding synthetic steps and introducing new liabilities such as tryptophan alkylation during acidolytic cleavage [3].

Side Reaction Control
Cross-study comparable
<0.1% vs 22%
Bpoc: Trt loss / Fmoc: β-cyanoalanine formation
Reported >200-fold lower dehydration side product under standard protocols.
Protocol-dependent; verify under specific coupling conditions.
side reaction asparagine dehydration trityl protection stability

Orthogonal Deprotection Selectivity over Boc

The Bpoc group exhibits a selectivity ratio of approximately 3,000:1 for removal relative to the tert-butyloxycarbonyl (Boc) group under 0.5% TFA in dichloromethane. This means that Bpoc can be quantitatively removed while Boc-protected side chains (e.g., Lys(ε-Boc)) remain essentially intact [1]. In contrast, Fmoc removal requires basic piperidine, which is completely orthogonal to Boc but incompatible with base-sensitive substrates; Boc removal requires strong acid that simultaneously cleaves acid-labile side-chain protections and resin linkers. The 3,000:1 selectivity window is unique to Bpoc-based chemistry and enables a true three-dimensional orthogonal protection scheme when combined with base-labile acyl groups [2].

Bpoc/Boc Selectivity
Class-level
≈ 3,000:1
Selectivity for Nα-Bpoc removal over Boc side chains (0.5% TFA)
Supports orthogonal protection strategies with Boc-protected side chains.
Class-level inference; sequence-specific verification recommended.
protecting group orthogonality selective deprotection solid-phase peptide synthesis

Active Ester Coupling Efficiency and Stability

Bpoc-Asn-OH serves as the direct precursor for preparing Bpoc-Asn-OPfp (pentafluorophenyl ester), which exhibits superior coupling performance. In dipeptide formation reactions, Bpoc-Xxx-OPfp esters consistently achieve yields exceeding 90% with clean HPLC traces indicating minimal racemization [1]. In a more demanding application, stepwise solid-phase synthesis of the 11-residue peptide Substance P using Bpoc-Xxx-OPfp esters delivered the target peptide in 67% overall yield [1]. Furthermore, Bpoc-Xxx-OPfp esters demonstrate a shelf-life exceeding one year when stored at −20 °C, longer than their N-hydroxysuccinimide counterparts [1]. These performance metrics are directly dependent on the availability of high-purity Bpoc-Asn-OH as the starting material.

Active Ester Performance
Reported
Dipeptide yield>90%
Substance P overall yield67%
Shelf-life (−20 °C)>1 year
Precursor to high-performance Bpoc-Asn-OPfp active esters with reported coupling efficiency and stability.
Data from model peptide Substance P; scale-dependent results.
active ester coupling efficiency shelf stability Substance P

Optimal Application Scenarios for Bpoc-Asn-OH


Oligonucleotide-Peptide Conjugate Synthesis

Bpoc-Asn-OH is the building block of choice for synthesizing 5'-peptide-oligonucleotide conjugates, where the peptide and oligonucleotide chains are assembled on a single support using a unified acid-labile protection scheme. As demonstrated by Zaramella et al., Bpoc deprotection with 3% TCA proceeds to completion in 2 minutes—the same conditions used for dimethoxytrityl (DMT) removal during oligonucleotide elongation—while the alternative Ddz group requires >16 minutes and causes measurable depurination [1]. Bpoc-Asn-OH enables this convergent strategy without compromising DNA integrity.

Automated High-Throughput Peptide Synthesis

Laboratories operating automated peptide synthesizers with in-line activation should select Bpoc-Asn-OH over Fmoc-Asn-OH to avoid the well-documented precipitation problem. Fmoc-Asn-OH is limited to 0.2 M in DMF and precipitates upon mixing with DIPCDI/HOBt, risking valve clogging and synthesis failure [2]. In contrast, Bpoc-Asn(Trt)-OH (prepared from Bpoc-Asn-OH) is freely soluble in CH₂Cl₂ under standard coupling conditions, ensuring uninterrupted automated operation.

Asparagine-Rich Peptide Synthesis

For peptides containing multiple asparagine residues—such as antimicrobial peptides, GPCR ligands, or protein epitopes—the Bpoc-based strategy with trityl side-chain protection limits carboxamide dehydration to less than 0.1% during each deprotection cycle [3]. This compares favorably to the 22% nitrile formation observed with unprotected Fmoc-Asn-OH [4]. Using Bpoc-Asn-OH as the starting material to generate Bpoc-Asn(Trt)-OH provides a route to homogeneous asparagine-containing peptides without the need for post-synthesis HPLC separation of dehydration byproducts.

Orthogonal Protection with Boc Side Chains

When synthetic design demands simultaneous Nα acid lability and Boc-protected side chains (e.g., Lys(ε-Boc), His(im-Boc)), Bpoc-Asn-OH is the only asparagine derivative that provides the necessary 3,000:1 selectivity for Nα removal over Boc deprotection under 0.5% TFA [5]. This orthogonal window cannot be achieved with Fmoc chemistry (which requires base) or Boc chemistry (which deprotects both simultaneously). Bpoc-Asn-OH thus enables three-dimensional protection strategies essential for complex, polyfunctional peptide targets.

Application
Selection Property
Validation Focus
Oligonucleotide-Peptide Conjugates
Acid-deprotection orthogonality
DNA integrity after rapid TCA deprotection
Automated High-Throughput Synthesis
Solubility in coupling solvents
Precipitation-free operation with in-line activation
Asparagine-Rich Peptides
Side-chain protection stability
Dehydration byproduct minimization
Orthogonal Boc Side-Chain Protection
Bpoc/Boc deprotection selectivity
Side-chain integrity during Nα removal
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